Cas no 34147-55-2 ((3-methylcyclohexyl)methanamine)
(3-methylcyclohexyl)methanamine Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-methylcyclohexyl)methanamine
- cyclohexanemethanamine, 3-methyl-
- LogP
- CS-0251202
- (3-methylcyclohexyl)methanamine
- G57897
- 34147-55-2
- MFCD11641530
- AKOS009459642
- EN300-53978
- SCHEMBL715682
- AVBFYDXLBKBKNT-UHFFFAOYSA-N
- AM806484
- 3-aminomethyl-1-methylcyclohexane
-
- Inchi: 1S/C8H17N/c1-7-3-2-4-8(5-7)6-9/h7-8H,2-6,9H2,1H3
- InChI Key: AVBFYDXLBKBKNT-UHFFFAOYSA-N
- SMILES: NCC1CCCC(C)C1
Computed Properties
- Exact Mass: 127.13621
- Monoisotopic Mass: 127.136099547g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 80.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 26Ų
Experimental Properties
- PSA: 26.02
(3-methylcyclohexyl)methanamine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(3-methylcyclohexyl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B497793-10mg |
(3-methylcyclohexyl)methanamine |
34147-55-2 | 10mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B497793-50mg |
(3-methylcyclohexyl)methanamine |
34147-55-2 | 50mg |
$ 196.00 | 2023-04-18 | ||
| TRC | B497793-100mg |
(3-methylcyclohexyl)methanamine |
34147-55-2 | 100mg |
$ 305.00 | 2023-04-18 | ||
| Chemenu | CM431603-1g |
(3-methylcyclohexyl)methanamine |
34147-55-2 | 95%+ | 1g |
$759 | 2023-02-02 | |
| Enamine | EN300-53978-0.05g |
(3-methylcyclohexyl)methanamine |
34147-55-2 | 95% | 0.05g |
$135.0 | 2023-02-10 | |
| Enamine | EN300-53978-0.1g |
(3-methylcyclohexyl)methanamine |
34147-55-2 | 95% | 0.1g |
$202.0 | 2023-02-10 | |
| Enamine | EN300-53978-0.25g |
(3-methylcyclohexyl)methanamine |
34147-55-2 | 95% | 0.25g |
$288.0 | 2023-02-10 | |
| Enamine | EN300-53978-0.5g |
(3-methylcyclohexyl)methanamine |
34147-55-2 | 95% | 0.5g |
$480.0 | 2023-02-10 | |
| Enamine | EN300-53978-1.0g |
(3-methylcyclohexyl)methanamine |
34147-55-2 | 95% | 1.0g |
$614.0 | 2023-02-10 | |
| Enamine | EN300-53978-2.5g |
(3-methylcyclohexyl)methanamine |
34147-55-2 | 95% | 2.5g |
$1202.0 | 2023-02-10 |
(3-methylcyclohexyl)methanamine Related Literature
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
Additional information on (3-methylcyclohexyl)methanamine
Research Brief on (3-methylcyclohexyl)methanamine (CAS: 34147-55-2) in Chemical Biology and Pharmaceutical Applications
(3-methylcyclohexyl)methanamine (CAS: 34147-55-2) is a cyclohexylamine derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its methyl-substituted cyclohexyl ring and primary amine functional group, serves as a versatile building block in medicinal chemistry and drug discovery. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive molecules targeting neurological disorders, pain management, and infectious diseases.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in developing novel sigma-1 receptor ligands. Researchers modified the (3-methylcyclohexyl)methanamine scaffold to create derivatives with enhanced binding affinity and selectivity. The methyl group at the 3-position was found to significantly influence the compound's conformational flexibility and receptor interaction, leading to improved pharmacokinetic properties in preclinical models of neuropathic pain.
In antimicrobial research, a team at the University of Cambridge reported in ACS Infectious Diseases (2024) that (3-methylcyclohexyl)methanamine derivatives showed promising activity against drug-resistant Gram-positive bacteria. The amine functionality allowed for easy conjugation with various heterocyclic systems, creating compounds that disrupted bacterial cell wall synthesis through a novel mechanism. The 34147-55-2 core structure provided optimal lipophilicity for bacterial membrane penetration while maintaining acceptable toxicity profiles in mammalian cells.
Metabolism studies of (3-methylcyclohexyl)methanamine have revealed interesting insights into its biotransformation pathways. A recent publication in Drug Metabolism and Disposition (2024) identified three primary metabolites formed through cytochrome P450-mediated oxidation and subsequent conjugation. The methyl group's position was found to significantly influence the metabolic stability, with the 3-methyl configuration showing superior resistance to oxidative degradation compared to its 2- and 4-methyl isomers.
From a synthetic chemistry perspective, several innovative routes to (3-methylcyclohexyl)methanamine have been developed. A 2023 Organic Process Research & Development paper described a continuous flow synthesis approach that improved yield (82%) and purity (>99%) while reducing environmental impact. The method utilized heterogeneous catalysis and demonstrated scalability for potential industrial production, addressing previous challenges in the large-scale preparation of this valuable intermediate.
Looking forward, (3-methylcyclohexyl)methanamine continues to show promise in multiple therapeutic areas. Current research directions include its incorporation into PROTAC (Proteolysis Targeting Chimeras) molecules for targeted protein degradation and as a component in novel drug delivery systems. The compound's unique combination of structural features - the constrained cyclohexyl ring, strategically placed methyl group, and reactive primary amine - make it particularly valuable for addressing current challenges in drug discovery, especially in CNS therapeutics where blood-brain barrier penetration is crucial.
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